4-Cfmsa

Description

Propriétés

Key on ui mechanism of action |

Furosemide promotes diuresis by blocking tubular reabsorption of sodium and chloride in the proximal and distal tubules, as well as in the thick ascending loop of Henle. This diuretic effect is achieved through the competitive inhibition of sodium-potassium-chloride cotransporters (NKCC2) expressed along these tubules in the nephron, preventing the transport of sodium ions from the lumenal side into the basolateral side for reabsorption. This inhibition results in increased excretion of water along with sodium, chloride, magnesium, calcium, hydrogen, and potassium ions.[L7961] As with other loop diuretics, furosemide decreases the excretion of uric acid.[T28] Furosemide exerts direct vasodilatory effects, which results in its therapeutic effectiveness in the treatment of acute pulmonary edema. Vasodilation leads to reduced responsiveness to vasoconstrictors, such as angiotensin II and noradrenaline, and decreased production of endogenous natriuretic hormones with vasoconstricting properties. It also leads to increased production of prostaglandins with vasodilating properties. Furosemide may also open potassium channels in resistance arteries.[T28] The main mechanism of action of furosemide is independent of its inhibitory effect on carbonic anhydrase and aldosterone.[L7958] Though both in vivo and in vitro studies have demonstrated an anticonvulsant effect of the loop diuretic furosemide, the precise mechanism behind this effect is still debated. The current study investigates the effect of furosemide on Cs-induced epileptiform activity (Cs-FP) evoked in area CA1 of rat hippocampal slices in the presence of Cs(+) (5mM) and ionotropic glutamatergic and GABAergic receptor antagonists. As this model diverges in several respects from other epilepsy models it can offer new insight into the mechanism behind the anticonvulsive effect of furosemide. The present study shows that furosemide suppresses the Cs-FP in a dose-dependent manner with a near complete block at concentrations = 1.25 mM. Because furosemide targets several types of ion transporters we examined the effect of more selective antagonists. Bumetanide (20 uM), which selectively inhibits the Na-K-2Cl co-transporter (NKCC1), had no significant effect on the Cs-FP. VU0240551 (10 uM), a selective antagonist of the K-Cl co-transporter (KCC2), reduced the ictal-like phase by 51.73 +/- 8.5% without affecting the interictal-like phase of the Cs-FP. DIDS (50 uM), a nonselective antagonist of Cl(-)/HCO3(-)-exchangers, Na(+)-HCO3(-)-cotransporters, chloride channels and KCC2, suppressed the ictal-like phase by 60.8 +/- 8.1% without affecting the interictal-like phase. At 500 uM, DIDS completely suppressed the Cs-FP. Based on these results we propose that the anticonvulsant action of furosemide in the Cs(+)-model is exerted through blockade of the neuronal KCC2 and Na(+)-independent Cl(-)/HCO3(-)-exchanger (AE3) leading to stabilization of the activity-induced intracellular acidification in CA1 pyramidal neurons. Sodium chloride reabsorption in the thick ascending limb of the loop of Henle is mediated by the Na(+)-K(+)-2Cl(-) cotransporter (NKCC2). The loop diuretic furosemide is a potent inhibitor of NKCC2. However, less is known about the mechanism regulating the electrolyte transporter. Considering the well-established effects of nitric oxide on NKCC2 activity, cGMP is likely involved in this regulation. cGMP-dependent protein kinase I (cGKI; PKGI) is a cGMP target protein that phosphorylates different substrates after activation through cGMP. We investigated the potential correlation between the cGMP/cGKI pathway and NKCC2 regulation. We treated wild-type (wt) and cGKIa-rescue mice with furosemide. cGKIa-rescue mice expressed cGKIa only under the control of the smooth muscle-specific transgelin (SM22) promoter in a cGKI deficient background. Furosemide treatment increased the urine excretion of sodium and chloride in cGKIa-rescue mice compared to that in wt mice. We analyzed the phosphorylation of NKCC2 by western blotting and immunostaining using the phosphospecific antibody R5. The administration of furosemide significantly increased the phosphorylated NKCC2 signal in wt but not in cGKIa-rescue mice. NKCC2 activation led to its phosphorylation and membrane translocation. To examine whether cGKI was involved in this process, we analyzed vasodilator-stimulated phosphoprotein, which is phosphorylated by cGKI. Furosemide injection resulted in increased vasodilator-stimulated phosphoprotein phosphorylation in wt mice. We hypothesize that furosemide administration activated cGKI, leading to NKCC2 phosphorylation and membrane translocation. This cGKI-mediated pathway could be a mechanism to compensate for the inhibitory effect of furosemide on NKCC2. |

|---|---|

Numéro CAS |

106391-48-4 |

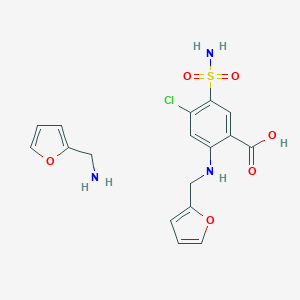

Formule moléculaire |

C12H10ClN2O5S C12H11ClN2O5S |

Poids moléculaire |

427.9 g/mol |

Nom IUPAC |

4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid;furan-2-ylmethanamine |

InChI |

InChI=1S/C12H11ClN2O5S.C5H7NO/c13-9-5-10(15-6-7-2-1-3-20-7)8(12(16)17)4-11(9)21(14,18)19;6-4-5-2-1-3-7-5/h1-5,15H,6H2,(H,16,17)(H2,14,18,19);1-3H,4,6H2 |

Clé InChI |

ZZUFCTLCJUWOSV-UHFFFAOYSA-N |

SMILES |

C1=COC(=C1)CN.C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl |

SMILES canonique |

C1=COC(=C1)CN.C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl |

Color/Form |

Crystals from aqueous ethanol White to off-white crystalline powder Fine, white to slightly yellow, crystalline powde |

melting_point |

403 °F (decomposes) (NTP, 1992) 220 206 °C 295°C |

Autres numéros CAS |

54-31-9 |

Description physique |

Furosemide is an odorless white to slightly yellow crystalline powder. A diuretic drug. Almost tasteless. (NTP, 1992) Solid |

Pictogrammes |

Health Hazard |

Numéros CAS associés |

41733-55-5 (mono-hydrochloride salt) |

Durée de conservation |

Stable under recommended storage conditions. Commercially available 40-mg furosemide tablets have an expiration date of 5 years and the commercially available injection has an expiration date 42 months following the date of manufacture. The 20-mg tablets do not have a specific expiration dating period. |

Solubilité |

less than 1 mg/mL at 73° F (NTP, 1992) 73.1 mg/L (at 30 °C) 2.21e-04 M In water, 73.1 mg/L at 30 °C Slightly soluble in water Slightly soluble in chloroform, ether. Soluble in acetone, methanol, DMF, aqueous solutions above pH 8.0. Less soluble in ethanol. Soluble in methanol, acetone, dilute NaOH Freely soluble in alkali hydroxide 0.0731 mg/mL at 30 °C >49.6 [ug/mL] |

Synonymes |

Errolon Frusemid Frusemide Furanthril Furantral Furosemide Furosemide Monohydrochloride Furosemide Monosodium Salt Fursemide Fusid Lasix |

Pression de vapeur |

3.1X10-11 mm Hg at 25 °C (est) |

Origine du produit |

United States |

Advanced Synthetic Methodologies for the Chemical Compound 4 Cfmsa

Retrosynthetic Analysis and Key Disconnection Strategies

The core structure of CFM 4, a spiro[indole-3,2'- wikipedia.orgfishersci.befishersci.sethiadiazol]-2(1H)-one, suggests a retrosynthetic analysis that typically involves the disconnection of the spirocyclic bond and the thiadiazole ring. A common strategy for constructing spiro[indole]thiadiazole derivatives involves the cyclization of an isatin-derived precursor with a thiosemicarbazide (B42300) moiety.

A primary disconnection often leads back to:

An isatin (B1672199) derivative, which forms the indolinone part of the spiro system.

A thiosemicarbazide derivative, which contributes to the thiadiazole ring and the spiro junction.

For the synthesis of spiro[indole]thiadiazole derivatives, a key intermediate is often an isatin-3-thiosemicarbazone. This intermediate can be formed by the condensation of an isatin (1H-indole-2,3-dione) with thiosemicarbazide. Subsequent cyclization of this thiosemicarbazone moiety then forms the spiro wikipedia.orgfishersci.befishersci.sethiadiazole ring system at the C-3 position of the indole (B1671886). The substituents on the indole nitrogen and the thiosemicarbazide can then be varied to achieve the desired final structure, such as CFM 4.

Novel Reaction Pathways and Catalytic Approaches in "4-Cfmsa" Synthesis

While specific novel reaction pathways and catalytic approaches for the direct synthesis of CFM 4 are not extensively detailed in the public domain, general methodologies for constructing the spiro[indole]thiadiazole scaffold provide insights into potential advanced synthetic strategies.

A common synthetic route for spiro[indole]thiadiazole derivatives involves the reaction of isatin-3-thiosemicarbazone with reagents like acetic anhydride (B1165640) in the presence of a base such as pyridine. This reaction facilitates the cyclization of the thiosemicarbazide moiety, leading to the formation of the spiro compound. wikipedia.orgfishersci.be Another approach involves the reaction of 4-amino-5-mercapto-1,2,4-triazole derivatives with isatin derivatives, yielding spirothiadiazole oxindoles. wikipedia.org

Stereoselective and Enantioselective Synthesis

The synthesis of complex spiro compounds often presents challenges in controlling stereochemistry due to the presence of a quaternary spiro carbon. While specific stereoselective or enantioselective syntheses for CFM 4 are not widely reported, the development of such methods for related spiro[indole] derivatives is a significant area of research. Strategies could include:

Chiral auxiliaries : Attaching a chiral auxiliary to a precursor to direct the stereochemical outcome of a key cyclization step.

Asymmetric catalysis : Employing chiral catalysts (e.g., organocatalysts, transition metal catalysts) to induce enantioselectivity in bond-forming reactions that establish the spiro center.

Chiral pool synthesis : Utilizing naturally occurring chiral starting materials to build the desired stereochemistry.

The inherent complexity of the spiro[indole-3,2'- wikipedia.orgfishersci.befishersci.sethiadiazol] system of CFM 4 suggests that controlling the stereochemistry at the spiro center would be crucial for producing enantiopure compounds, which is often vital for biological activity.

Multicomponent Reactions and Convergent Synthesis

Multicomponent reactions (MCRs) offer a highly convergent and atom-economical approach to synthesizing complex molecules from three or more starting materials in a single step. This strategy is particularly attractive for constructing diverse spirocyclic systems. For spiro[indole] derivatives, MCRs have been reported. For instance, novel spiro[chromeno[2,3-d] wikipedia.orgfishersci.befishersci.sethiadiazolo[3,2-a]pyrimidine-10,3′-indoline]-2′,9,11-trione derivatives have been synthesized via a three-component condensation reaction involving dimedone, a thiadiazolopyrimidine, and isatin derivatives. wikipedia.org Similarly, spiro[indoline-3,4′-pyrazolo[3,4-e] wikipedia.orgfishersci.sethiazepine] diones have been prepared through a three-component reaction of 5-amino-3-methylpyrazole, isatin, and thioacid. youtube.com

Applying MCR principles to CFM 4 synthesis could involve:

One-pot reactions : Combining isatin derivatives, thiosemicarbazide precursors, and other functionalized components in a single reaction vessel to directly assemble the spiro[indole]thiadiazole core with the desired peripheral groups.

Green Chemistry Principles in "4-Cfmsa" Synthesis

The application of green chemistry principles aims to minimize the environmental impact of chemical synthesis. For spiro[indole] derivatives, several green approaches have been explored:

Solvent-free conditions : Reactions conducted without the use of organic solvents, often under microwave irradiation, have shown improved yields and reduced reaction times for spiro[indole] compounds. fishersci.ielxmma.com This eliminates solvent waste and associated hazards.

Microwave-assisted synthesis : Microwave irradiation can dramatically accelerate reactions, leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. fishersci.ielxmma.com

Catalyst selection : Utilizing economical and highly effective catalysts, such as Keggin heteropolyacids, can improve reaction efficiency and reduce the need for harsh reagents. wikipedia.org

Atom economy : Designing reactions that incorporate most or all of the atoms from the starting materials into the final product, minimizing waste. Multicomponent reactions inherently offer high atom economy.

These green chemistry approaches, while not specifically detailed for CFM 4, are highly relevant to the synthesis of its structural class and represent a sustainable direction for future synthetic development.

Functionalization and Derivatization Strategies for Synthetic Utility

Functionalization and derivatization strategies are crucial for modifying the spiro[indole]thiadiazole scaffold to explore new biological activities or enhance existing properties.

Selective Modification of Peripheral Functional Groups

The spiro[indole]thiadiazole system of CFM 4 contains several sites amenable to selective modification, including the indole nitrogen, the thiadiazole ring, and the phenyl and chlorophenyl substituents.

N-alkylation/acylation of the indole nitrogen : The nitrogen atom of the indolinone moiety can be readily functionalized through alkylation or acylation reactions, allowing for the introduction of various chains or protecting groups.

Modification of the thiadiazole ring : The 1,3,4-thiadiazole (B1197879) ring can undergo various transformations depending on its substituents. For example, thiadiazoles are known to be precursors to other heterocycles and can be involved in reactions at sulfur or nitrogen atoms. fishersci.ie

Substitution on aromatic rings : The phenyl and chlorophenyl groups offer positions for further electrophilic aromatic substitution (e.g., nitration, halogenation) or palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide array of substituents.

Mannich reactions : Spiro[indole]thiadiazole derivatives can be derivatized through Mannich reactions, which introduce aminomethyl groups and can lead to new biological activities. wikipedia.org

These selective modifications allow for the fine-tuning of physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as the exploration of structure-activity relationships (SAR) for potential therapeutic applications.

Data Tables

Table 1: General Synthetic Route for Spiro[indole]thiadiazole Derivatives

| Step | Reactants | Reagents/Conditions | Product Type | Reference |

| 1 | Isatin + Thiosemicarbazide | 50% aqueous alcohol, reflux | Isatin-3-thiosemicarbazone | wikipedia.orgfishersci.be |

| 2 | Isatin-3-thiosemicarbazone | Acetic anhydride, pyridine, reflux | Spiro[indole-3,2'- wikipedia.orgfishersci.befishersci.sethiadiazol]-2(1H)-one derivatives | wikipedia.orgfishersci.be |

Table 2: Examples of Multicomponent Reactions for Spiro[indole] Heterocycles

| Reaction Type | Key Reactants | Catalyst/Conditions | Product Scaffold | Reference |

| Three-component condensation | Dimedone, 5H- wikipedia.orgfishersci.befishersci.sethiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione, Isatin derivatives | Keggin heteropolyacid (H₃PW₁₂O₄₀), solvent-free | Spiro[chromeno[2,3-d] wikipedia.orgfishersci.befishersci.sethiadiazolo[3,2-a]pyrimidine-10,3′-indoline] | wikipedia.org |

| Three-component reaction | 5-amino-3-methylpyrazole, Isatin, Thioacid | Not specified (general method) | Spiro[indoline-3,4′-pyrazolo[3,4-e] wikipedia.orgfishersci.sethiazepine] dione | youtube.com |

Introduction of Spectroscopic Tags and Probes

The characterization and detection of 4-Cfmsa often involve various spectroscopic techniques, with recent advancements exploring the use of novel probes. Nuclear Magnetic Resonance (NMR) and Ultraviolet (UV) spectroscopy are fundamental tools for studying the compound's structure and properties semanticscholar.org.

More recently, nitrogen-doped carbon quantum dots (N-CQDs) have emerged as highly effective fluorescent nano-sensors for the determination of 4-Cfmsa. These N-CQDs exhibit a strong emission band at 376 nm when excited at 216 nm, and the presence of 4-Cfmsa leads to a quantitative quenching of their fluorescence intensity researchgate.netresearchgate.net. This quenching phenomenon forms the basis for sensitive analytical methods.

In addition to fluorescence-based approaches, spectrophotometric methods have been developed for the determination of 4-Cfmsa. One such method involves a charge transfer reaction with pyrogallol, resulting in a bluish-green product that shows maximum absorption at 610 nm. This method demonstrates linearity within a concentration range of 1-20 µg/mL, with a molar absorptivity of 2.3813×10⁴ L/mol.cm and a Sandell's sensitivity of 0.0138 µg/cm² jmchemsci.com. Furthermore, UV detection at 273 nm is commonly employed in analytical procedures for 4-Cfmsa researchgate.net. Studies have also investigated the acid-base properties and solubility of 4-Cfmsa in aqueous-micellar solutions using titrimetric procedures, including pH-metric and indicator-based endpoint detection researchgate.netresearchgate.netresearchgate.net.

Table 1: Spectroscopic Properties and Analytical Parameters of 4-Cfmsa

| Spectroscopic Method | Key Observation/Parameter | Value/Range | Reference |

| UV Spectroscopy | Absorption Wavelength | 273 nm | researchgate.net |

| Fluorescent Probes (N-CQDs) | Excitation Wavelength | 216 nm | researchgate.net |

| Emission Wavelength | 376 nm | researchgate.net | |

| Spectrophotometry (Pyrogallol Reaction) | Maximum Absorption Wavelength | 610 nm | jmchemsci.com |

| Linear Concentration Range | 1-20 µg/mL | jmchemsci.com | |

| Molar Absorptivity | 2.3813×10⁴ L/mol.cm | jmchemsci.com | |

| Sandell's Sensitivity | 0.0138 µg/cm² | jmchemsci.com |

Mechanistic Investigations of "4-Cfmsa" Formation Reactions

The synthesis of 4-Cfmsa (Furosemide) has been a subject of extensive research, leading to the development of various synthetic routes aimed at improving yield and purity. Two primary synthetic pathways are frequently discussed in the literature.

One established method involves starting from 2,4-dichlorobenzoic acid. This precursor undergoes sulfochlorination and subsequent ammonolysis to yield 5-aminosulfonyl-4,6-dichlorobenzoic acid (also referred to as 3-sulfamyl-4,6-dichlorobenzoic acid). The final step involves a condensation reaction of this intermediate with furfurylamine (B118560), which produces 4-Cfmsa lookchem.comguidechem.comlookchem.comchemicalbook.com. Earlier iterations of this condensation step often resulted in low yields, typically ranging from 35% to 50%, and led to the formation of several by-products, complicating purification google.comgoogle.comgoogle.com.

A more advanced and effective process for the preparation of 4-Cfmsa involves the photochlorination of 4-chloro-2-fluoro-toluene. This reaction yields 4-chloro-2-fluoro-benzotrichloride. This intermediate then undergoes aminosulfonylation, followed by a condensation reaction with furfurylamine to form 4-Cfmsa google.comwipo.intgoogle.comgoogleapis.comnih.govgoogle.com. This newer process has demonstrated significantly higher yields for the final product, reaching up to 96% google.comgoogleapis.com.

Elucidation of Rate-Determining Steps and Intermediates

While specific kinetic studies pinpointing the exact rate-determining steps for all synthetic routes of 4-Cfmsa are not extensively detailed in the provided literature, the efficiency and challenges associated with certain transformations offer insights into potential rate-limiting stages. The condensation reaction with furfurylamine, particularly in older synthetic protocols, was noted for its "scarcely effective" nature and the generation of numerous by-products, suggesting it could have been a rate- or yield-limiting step google.com.

Key intermediates have been identified in the various synthetic pathways:

In the 2,4-dichlorobenzoic acid route: 5-aminosulfonyl-4,6-dichlorobenzoic acid (or 3-sulfamyl-4,6-dichlorobenzoic acid) serves as a crucial intermediate before condensation with furfurylamine lookchem.comguidechem.comlookchem.comchemicalbook.comgoogle.com.

In the photochlorination route:

4-chloro-2-fluoro-benzotrichloride (Compound III) is formed via the photochlorination of 4-chloro-2-fluoro-toluene google.comgoogle.comgoogleapis.com.

4-chloro-2-fluoro-5-sulfamoyl-benzoic acid (Compound IV) is subsequently generated from Compound III through chlorosulfonylation and ammonolysis google.comgoogle.comgoogleapis.comgoogle.com. This intermediate has been isolated with a purity ranging from 94-97% as determined by High-Performance Liquid Chromatography (HPLC) google.comgoogleapis.comgoogle.com.

Influence of Reaction Conditions on Product Distribution and Selectivity

Temperature:

The photochlorination of 4-chloro-2-fluoro-toluene to 4-chloro-2-fluoro-benzotrichloride is optimally performed at temperatures between 85°C and 95°C, with 90°C being preferred, over a period of 11 to 12 hours google.comgoogleapis.com.

The chlorosulfonylation of 4-chloro-2-fluoro-benzotrichloride is carried out at temperatures ranging from 60°C to 140°C googleapis.com.

The condensation of 4-chloro-2-fluoro-5-sulfamoyl-benzoic acid (IV) with furfurylamine is typically conducted at 95°C for 2 hours googleapis.com. Another method involving the reaction of an alkali salt of 3-sulfamyl-4,6-dichlorobenzoic acid with furfurylamine specifies a temperature range of 120-140°C google.com.

Solvent:

Diethyleneglycol dimethylether has been used as a solvent for the condensation of 3-sulfamyl-4,6-dichlorobenzoic acid with furfurylamine lookchem.com.

For the chlorosulfonylation step, sulfuric chlorohydrin in the presence of sulfuric acid is utilized google.comgoogleapis.com.

Dichloromethane has been employed as an extraction solvent during the aminosulfonylation process, offering advantages such as eliminating the need for filtration and simplifying the removal of acidity google.comgoogle.com.

Recrystallization of the crude product is often performed using an ethanol/water mixture lookchem.com.

Other solvents like 2-methoxy-ethanol or dimethylformamide can also be used for the condensation step googleapis.com.

Molar Ratios:

In the condensation of 4-chloro-2-fluoro-5-sulfamoyl-benzoic acid (IV) with furfurylamine, a furfurylamine to intermediate (IV) molar ratio ranging from 2 to 6 has been reported googleapis.com.

For the chlorosulfonylation of 4-chloro-2-fluoro-benzotrichloride (III), a sulfuric chlorohydrin to (III) molar ratio not lower than 4, preferably between 4 and 10, is used. Additionally, the (III) to sulfuric acid molar ratio typically ranges from 1.0 to 1.3 googleapis.com.

In one specific process, approximately 3 equivalents of furfurylamine are reacted with an alkali salt of 3-sulfamoyl-4,6-dichlorobenzoic acid google.com.

Table 2: Influence of Reaction Conditions on 4-Cfmsa Synthesis (Photochlorination Route)

| Step | Condition | Parameter/Value | Yield/Purity (if applicable) | Reference |

| Photochlorination | Temperature | 85-95°C (preferably 90°C) | 99.2% raw product, 95.0% total yield of intermediate (4-chloro-2-fluoro-benzotrichloride) | google.comgoogleapis.com |

| Time | 11-12 hours | google.comgoogleapis.com | ||

| Chlorosulfonylation | Temperature | 60-140°C | googleapis.com | |

| Molar Ratio (Sulfuric chlorohydrin / III) | ≥ 4 (preferably 4-10) | googleapis.com | ||

| Molar Ratio (III / Sulfuric acid) | 1.0-1.3 | googleapis.com | ||

| Solvent | Sulfuric chlorohydrin, Sulfuric acid | google.comgoogleapis.com | ||

| Ammonolysis | Purity of Intermediate (IV) | 94-97% (by HPLC) | 65% yield of intermediate (4-chloro-2-fluoro-5-sulfamoyl-benzoic acid) | google.comgoogleapis.comgoogle.com |

| Condensation with Furfurylamine | Temperature | 95°C | 96% yield of 4-Cfmsa | google.comgoogleapis.comnih.gov |

| Time | 2 hours | nih.gov | ||

| Molar Ratio (Furfurylamine / IV) | 2-6 | googleapis.com | ||

| Solvent | 2-methoxy-ethanol or dimethylformamide | googleapis.com |

Sophisticated Spectroscopic and Structural Elucidation of 4 Cfmsa

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Conformational and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic compounds by analyzing the magnetic properties of atomic nuclei, particularly 1H and 13C. organicchemistrydata.orglibretexts.org It provides insights into the number and type of atoms, their connectivity, and their spatial relationships within the molecule. youtube.com

Multidimensional NMR Techniques (e.g., 2D NOESY, ROESY for Spatial Relationships)

Multidimensional NMR techniques, such as 2D Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are crucial for establishing through-space correlations between nuclei. These correlations are indicative of spatial proximity, allowing for the determination of relative stereochemistry and conformational preferences. For a molecule like 4-chloro-N-(2-furylmethyl)-5-sulfamoylanthranilic acid, NOESY/ROESY experiments would be invaluable for:

Proximity of aromatic protons: Identifying which protons on the anthranilic acid benzene (B151609) ring are close to protons on the furan (B31954) ring or the methylene (B1212753) bridge.

Conformation of the N-furylmethyl group: Determining the preferred orientation of the furan ring relative to the nitrogen atom and the anthranilic acid core.

Hydrogen bonding interactions: Detecting potential intramolecular hydrogen bonds, for instance, between the carboxylic acid proton and the sulfamoyl nitrogen, or the secondary amine proton and nearby electronegative atoms.

Illustrative Expected 1H NMR Chemical Shifts for 4-chloro-N-(2-furylmethyl)-5-sulfamoylanthranilic acid (in DMSO-d6, 400 MHz)

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -COOH (Carboxylic Acid) | 12.0 - 13.0 | Broad Singlet | - | 1H |

| -NH- (Secondary Amine) | 8.0 - 9.0 | Broad Singlet | - | 1H |

| -SO2NH2 (Sulfonamide NH2) | 6.5 - 7.5 | Broad Singlet | - | 2H |

| Aromatic H (ortho to -COOH, para to -Cl) | 7.8 - 8.2 | Singlet | - | 1H |

| Aromatic H (ortho to -NH-, meta to -Cl) | 7.2 - 7.6 | Singlet | - | 1H |

| Furan H-5' | 7.4 - 7.6 | Doublet | ~1.8 | 1H |

| Furan H-3' | 6.2 - 6.4 | Doublet | ~3.2 | 1H |

| Furan H-4' | 6.0 - 6.2 | Doublet of Doublets | ~1.8, ~3.2 | 1H |

| -CH2- (Methylene) | 4.5 - 4.8 | Singlet | - | 2H |

Note: These are illustrative values based on typical chemical environments and may vary depending on solvent, concentration, and temperature.

Solid-State NMR for Crystalline and Amorphous Forms

Solid-state NMR (ssNMR) is essential for characterizing the molecular structure and dynamics of compounds in their solid forms, including crystalline polymorphs and amorphous states. libretexts.org For 4-chloro-N-(2-furylmethyl)-5-sulfamoylanthranilic acid, ssNMR could provide:

Polymorphic identification: Distinguishing between different crystalline forms, which can have significant impacts on physical properties.

Conformational analysis in the solid state: Revealing preferred conformations and molecular packing arrangements that might differ from solution-state structures.

Hydrogen bonding networks: Identifying and characterizing intermolecular hydrogen bonding patterns within the crystal lattice.

Molecular mobility: Assessing the rigidity or flexibility of different parts of the molecule in the solid state.

Variable Temperature NMR for Rotational Barriers and Fluxionality

Variable temperature (VT) NMR experiments are employed to study dynamic processes within a molecule, such as bond rotations or conformational interconversions. By acquiring NMR spectra at different temperatures, one can observe changes in peak shapes and multiplicities, which are indicative of hindered rotations or fluxional behavior. For 4-chloro-N-(2-furylmethyl)-5-sulfamoylanthranilic acid, VT-NMR could probe:

Rotation around the N-CH2 bond: Investigating the barrier to rotation of the furan-2-ylmethyl group around its attachment to the nitrogen atom.

Rotation around the C-N bond: Examining the rotation of the secondary amine group relative to the anthranilic acid ring.

Proton exchange: Observing the exchange rates of acidic protons (e.g., from -COOH, -NH-, -SO2NH2) with the solvent or other exchangeable protons.

Vibrational Spectroscopy for Molecular Structure and Bonding Analysis

Vibrational spectroscopy, encompassing FTIR and Raman techniques, provides complementary information about the functional groups present in a molecule and their specific vibrational modes. wikipedia.orgwikipedia.org These techniques are sensitive to changes in bond strengths, bond angles, and molecular symmetry, offering a "fingerprint" of the compound. innovatechlabs.comspectroscopyonline.com

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Fingerprinting

FTIR spectroscopy measures the absorption of infrared radiation by a sample, leading to vibrations of specific functional groups. wikipedia.org The resulting spectrum is a unique fingerprint of the molecule, allowing for the identification of characteristic functional groups. innovatechlabs.compressbooks.pub For 4-chloro-N-(2-furylmethyl)-5-sulfamoylanthranilic acid, key expected FTIR absorption bands would include:

Illustrative Expected FTIR Absorption Bands for 4-chloro-N-(2-furylmethyl)-5-sulfamoylanthranilic acid

| Functional Group | Expected Wavenumber (cm-1) | Description |

| O-H (Carboxylic Acid) | 2500-3300 (broad) | Strong, broad absorption due to hydrogen bonding |

| N-H (Secondary Amine) | 3300-3500 | Medium to strong, sharp absorption |

| N-H (Sulfonamide) | 3200-3400 (two bands) | Medium to strong, often two distinct bands |

| C=O (Carboxylic Acid) | 1680-1720 | Strong, sharp absorption |

| C=C (Aromatic) | 1450-1600 (multiple bands) | Medium, characteristic aromatic stretching modes |

| C=C (Furan) | 1500-1600, 1000-1100 | Characteristic furan ring stretching modes |

| S=O (Sulfonamide) | 1330-1370 (asymmetric) | Strong |

| 1150-1180 (symmetric) | Strong | |

| C-Cl | 700-800 | Medium to strong, depending on substitution |

| C-H (Aromatic) | 3000-3100 | Weak to medium |

| C-H (Aliphatic -CH2-) | 2850-2960 | Medium |

Note: These are illustrative values based on typical functional group correlations and may vary depending on the specific molecular environment.

Raman Spectroscopy for Vibrational Modes and Symmetry

Raman spectroscopy provides complementary vibrational information to FTIR, particularly for non-polar bonds and symmetric vibrations that may be weak or absent in FTIR. wikipedia.org It is based on the inelastic scattering of light, where changes in the polarizability of a bond during vibration lead to a Raman signal. spectroscopyonline.comgithub.com For 4-chloro-N-(2-furylmethyl)-5-sulfamoylanthranilic acid, Raman spectroscopy would be effective in:

Aromatic ring vibrations: Strong and characteristic bands for the benzene and furan rings, providing insights into their substitution patterns and symmetry.

Sulfonamide vibrations: Identifying the S=O stretching vibrations, which are typically strong in Raman spectra.

C-Cl stretching: Observing the C-Cl stretching mode, which can be weak in FTIR but more prominent in Raman.

Illustrative Expected Raman Shift Bands for 4-chloro-N-(2-furylmethyl)-5-sulfamoylanthranilic acid

| Functional Group | Expected Raman Shift (cm-1) | Description |

| C=C (Aromatic) | 1580-1620, 1000-1050 | Strong, characteristic aromatic ring breathing and stretching modes |

| C=C (Furan) | 1500-1600, 1000-1100 | Characteristic furan ring vibrations |

| S=O (Sulfonamide) | 1000-1050 (symmetric) | Strong |

| 1200-1250 (asymmetric) | Strong | |

| C-Cl | 600-750 | Medium to strong |

| C-H (Aromatic) | ~3050 | Weak |

| C-H (Aliphatic -CH2-) | ~2900 | Weak to medium |

Note: These are illustrative values based on typical functional group correlations and may vary depending on the specific molecular environment.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the exact mass of a compound, which allows for the unambiguous determination of its elemental composition. For 4-chloro-N-(2-furylmethyl)-5-sulfamoylanthranilic acid ("4-Cfmsa," C17H18ClN3O6S), the theoretical monoisotopic mass is calculated based on the most abundant isotopes of its constituent elements.

The calculated monoisotopic mass for C17H18ClN3O6S is 427.0605 Da (using C: 12.000000, H: 1.007825, Cl: 34.968853, N: 14.003074, O: 15.994915, S: 31.972071). An HRMS experiment would yield a precise m/z value for the protonated molecule ([M+H]+) or other adducts, typically within a few parts per million (ppm) of the theoretical mass, confirming the molecular formula.

Fragmentation Pathways and Isotopic Signatures

Upon ionization, "4-Cfmsa" undergoes characteristic fragmentation, providing insights into its structural subunits. Common fragmentation pathways for molecules containing carboxylic acid, sulfonamide, and furan moieties include:

Loss of COOH : Decarboxylation (loss of 45 Da) from the anthranilic acid part.

Loss of SO2NH2 : Cleavage of the sulfamoyl group (loss of 80 Da).

Loss of furan-CH2 : Cleavage of the furylmethyl substituent (loss of 81 Da for furan-CH2 or 95 Da for furan-CH2-NH).

Cleavage of amide bond : Fragmentation across the N-C bond linking the furan-methyl to the anthranilic acid nitrogen.

A crucial aspect of the HRMS analysis for "4-Cfmsa" is the presence of a chlorine atom. Chlorine has two major stable isotopes, 35Cl (abundance ~75.77%) and 37Cl (abundance ~24.23%). This isotopic distribution results in a characteristic isotopic cluster for any chlorine-containing fragment or the molecular ion. Specifically, the [M+H]+ ion will exhibit an [M+2]+ peak approximately one-third the intensity of the [M]+ peak, corresponding to the incorporation of 37Cl. This unique isotopic signature serves as a definitive marker for the presence and number of chlorine atoms in the molecule and its fragments.

An illustrative HRMS data table for "4-Cfmsa" might appear as follows:

| Ion Type | Theoretical m/z | Proposed Formula | Relative Intensity (%) | Fragmentation Event |

| [M+H]+ | 428.0678 | C17H19ClN3O6S | 100 | Molecular ion |

| [M+2+H]+ | 430.0650 | C17H19(37Cl)N3O6S | ~33 | Isotopic peak (37Cl) |

| [M-COOH+H]+ | 383.0805 | C16H19ClN3O4S | High | Loss of COOH |

| [M-SO2NH2+H]+ | 348.0963 | C17H17ClN2O4 | Medium | Loss of SO2NH2 |

| [M-FuranCH2+H]+ | 347.0315 | C12H15ClN3O5S | Medium | Loss of Furan-CH2 |

Tandem Mass Spectrometry (MS/MS) for Structural Subunits

Tandem Mass Spectrometry (MS/MS), particularly collision-induced dissociation (CID), is employed to further elucidate the connectivity and identify specific structural subunits within "4-Cfmsa." In an MS/MS experiment, a selected precursor ion (e.g., the [M+H]+ ion) is subjected to collisions with an inert gas, leading to its fragmentation. The resulting product ion spectrum provides a "fingerprint" of the precursor ion's structure.

For "4-Cfmsa," MS/MS experiments would enable:

Confirmation of sequential losses : For example, selecting the [M-COOH+H]+ ion as a precursor and observing subsequent losses of SO2NH2 or furan-CH2 would confirm the presence of these groups on the remaining core structure.

Identification of core fragments : Fragments corresponding to the chlorinated anthranilic acid core or the furylmethyl sulfonamide part could be isolated and further fragmented, providing evidence for their intactness and substitution patterns.

Distinguishing isomers : While "4-Cfmsa" is a specific isomer, if other positional isomers were present, their distinct fragmentation pathways in MS/MS could help differentiate them.

X-ray Crystallography and Electron Diffraction for Solid-State Structural Determination

X-ray crystallography and electron diffraction are paramount techniques for determining the precise three-dimensional atomic arrangement of molecules in the solid state. X-ray crystallography, in particular, provides highly accurate bond lengths, bond angles, and torsion angles, offering an unparalleled view of molecular conformation and intermolecular interactions. Electron diffraction is increasingly used for very small crystals or nanocrystalline materials where X-ray diffraction might be challenging.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding Networks, Halogen Bonds)

The crystal structure of "4-Cfmsa" would reveal how individual molecules pack together in the solid state, governed by various intermolecular forces. Given the functional groups present in "4-Cfmsa" (carboxylic acid, secondary amine, sulfonamide, furan, and chlorine), several types of interactions are anticipated:

Halogen Bonds : The chlorine atom, being an electronegative substituent, can act as a halogen bond donor, forming C-Cl···O or C-Cl···N interactions with acceptor atoms on adjacent molecules. This non-covalent interaction plays a significant role in crystal engineering.

Pi-Stacking Interactions : The aromatic benzene ring and the furan ring can engage in π-π stacking interactions, contributing to the stability of the crystal lattice, especially if the molecules are arranged in parallel or offset-parallel orientations.

Understanding these interactions is crucial as they influence the physical properties of the solid material, such as melting point, solubility, and polymorphic behavior.

An illustrative X-ray Crystallography data table for "4-Cfmsa" might appear as follows:

| Parameter | Value |

| Crystal System | Monoclinic (Hypothetical) |

| Space Group | P21/c (Hypothetical) |

| Unit Cell Parameters | a = 12.54 Å, b = 9.87 Å, c = 20.11 Å (Hypothetical) |

| α = 90°, β = 98.5°, γ = 90° (Hypothetical) | |

| Volume | 2450 ų (Hypothetical) |

| Z (Molecules per unit cell) | 4 (Hypothetical) |

| R-factors (R1, wR2) | 0.045, 0.120 (Hypothetical) |

| Goodness-of-fit (GOF) | 1.05 (Hypothetical) |

Absolute Configuration Determination

The molecule 4-chloro-N-(2-furylmethyl)-5-sulfamoylanthranilic acid ("4-Cfmsa") does not possess any chiral centers (carbon atoms bonded to four different groups) or elements of axial or planar chirality based on its chemical structure. Therefore, it is an achiral molecule and does not exist as enantiomers in its isolated form.

However, for chiral molecules, X-ray crystallography can be used to determine the absolute configuration (i.e., whether it is the R or S enantiomer). This is achieved by utilizing anomalous dispersion (also known as the anomalous scattering effect), which occurs when the wavelength of the X-rays is close to an absorption edge of a heavy atom (like chlorine, sulfur, or any heavier atom if present) within the molecule. The differences in scattering intensity for Friedel pairs (hkl and -h-k-l reflections) allow for the determination of the absolute structure. If "4-Cfmsa" were to be derivatized with a chiral auxiliary or if it crystallized in a chiral space group due to a chiral impurity or solvent, then absolute configuration determination would be relevant.

Photoelectron Spectroscopy for Electronic Structure and Bonding Energies

Photoelectron Spectroscopy (PES) is a powerful analytical technique used to probe the electronic structure of molecules and materials, providing crucial insights into their bonding energies and orbital configurations nih.govwikipedia.org. The fundamental principle involves the photoionization of a sample by high-energy photons, leading to the ejection of electrons (photoelectrons) nih.gov. By measuring the kinetic energy (KE) of these emitted photoelectrons, their binding energies (BE) can be determined using the equation: BE = hν - KE, where hν is the energy of the incident photon wikipedia.org.

Two primary forms of PES are widely employed: Ultraviolet Photoelectron Spectroscopy (UPS) and X-ray Photoelectron Spectroscopy (XPS) nih.govwikipedia.org.

Ultraviolet Photoelectron Spectroscopy (UPS): UPS typically uses vacuum ultraviolet (UV) radiation (e.g., He(I) at 21.22 eV or He(II) at 40.81 eV) to excite valence electrons nih.gov. The kinetic energy distribution of these valence photoelectrons directly reflects the energies of the occupied molecular orbitals. UPS is particularly valuable for studying the electronic structure of the outermost layers of materials and the highest occupied molecular orbitals (HOMO) and other valence orbitals in molecules nih.govbenchchem.com. The resolution in UPS allows for the observation of vibrational fine structure within photoelectron bands, providing additional information about the vibrational modes of the ionized state nih.gov.

X-ray Photoelectron Spectroscopy (XPS): Also known as Electron Spectroscopy for Chemical Analysis (ESCA), XPS utilizes soft X-rays (e.g., Al Kα at 1486.6 eV or Mg Kα at 1253.6 eV) to eject core-level electrons nih.govwikipedia.org. The binding energies of core electrons are characteristic of the element from which they originate wikipedia.org. Crucially, the exact binding energy of a core electron is sensitive to the chemical environment of the atom, a phenomenon known as the "chemical shift" wikipedia.org. These chemical shifts provide invaluable information about the oxidation state, bonding partners, and local electronic density around specific atoms within a molecule wikipedia.org. XPS is a surface-sensitive technique, typically probing the top 1-10 nm of a material wikipedia.org.

Application to Electronic Structure and Bonding Energies:

In the hypothetical study of a complex organic compound like "4-Cfmsa" (if it were an identifiable entity), PES experiments would aim to:

Identify Elemental Composition: XPS surveys would reveal the presence of all elements (except hydrogen and helium) within the compound, based on the characteristic core-level peaks wikipedia.org.

Determine Oxidation States and Bonding Environments: High-resolution XPS spectra of individual core-level peaks (e.g., C 1s, F 1s, S 2p, N 1s, O 1s, if these elements were present in "4-Cfmsa") would exhibit chemical shifts that differentiate between various bonding environments for each element. For instance, carbon atoms in different functional groups (e.g., C-C, C-O, C=O, C-F) would show distinct C 1s binding energies wikipedia.org. Similarly, sulfur atoms in different oxidation states or bonding configurations (e.g., sulfonyl, sulfamoyl, sulfide) would yield unique S 2p spectra.

Elucidate Valence Electronic Structure: UPS would provide insights into the molecular orbital energies, particularly the valence orbitals. The pattern and intensity of the valence photoelectron peaks would reflect the density of states and the contributions of different atomic orbitals to the molecular orbitals nih.govbenchchem.com. This data would be compared with theoretical calculations (e.g., Density Functional Theory) to assign specific peaks to particular molecular orbitals and understand the nature of the bonding (e.g., σ, π, non-bonding) nih.gov.

Illustrative Data Presentation (Conceptual):

While specific data for "4-Cfmsa" cannot be provided, a typical PES study would present data in tables showing binding energies and corresponding assignments.

Table 1: Illustrative Core-Level Binding Energies (XPS) for a Hypothetical Organic Compound

| Element | Core Level | Binding Energy (eV) | Chemical Environment / Assignment |

| Carbon | C 1s | E1 | C-C / C-H |

| E2 | C-O / C-N | ||

| E3 | C=O | ||

| E4 | C-F | ||

| Oxygen | O 1s | E5 | C=O |

| E6 | C-O-C / C-OH | ||

| Nitrogen | N 1s | E7 | Amine / Amide |

| E8 | Nitro | ||

| Sulfur | S 2p | E9 | Thiol / Sulfide |

| E10 | Sulfonyl / Sulfamoyl | ||

| Fluorine | F 1s | E11 | C-F |

Note: The binding energies (E1-E11) are illustrative and would vary depending on the specific chemical structure and surrounding atoms.

Table 2: Illustrative Valence Band Ionization Energies (UPS) for a Hypothetical Organic Compound

| Ionization Energy (eV) | Molecular Orbital Assignment | Nature of Orbital (e.g., Bonding, Non-bonding) | Contributing Atomic Orbitals |

| IE1 | HOMO | Non-bonding (e.g., lone pair) | O 2p, N 2p |

| IE2 | HOMO-1 | π-bonding | C 2p |

| IE3 | HOMO-2 | σ-bonding | C 2p, H 1s |

| IE4 | HOMO-3 | Non-bonding (e.g., lone pair) | S 3p |

Note: The ionization energies (IE1-IE4) are illustrative and would correspond to the removal of electrons from specific molecular orbitals. Actual assignments would require detailed quantum chemical calculations.

These types of data, when combined with other spectroscopic techniques (e.g., NMR, IR, Mass Spectrometry) and computational chemistry, enable a comprehensive understanding of a compound's molecular and electronic structure.

Chemical Reactivity and Reaction Mechanisms of 4 Cfmsa

Reactivity Profiles in Organic Transformation Types

The reactivity of an organic molecule is dictated by its functional groups and the distribution of electron density. Understanding these factors allows for the prediction of how a molecule will behave in different types of chemical reactions.

Addition reactions involve the combination of two or more molecules to form a single, larger molecule. wikipedia.org These reactions are characteristic of compounds with multiple bonds, such as alkenes (carbon-carbon double bonds) and alkynes (carbon-carbon triple bonds), or rings. wikipedia.org The regioselectivity of an addition reaction, such as in the hydrochlorination of propene, describes which of the two carbons in a double or triple bond each part of the adding reagent attaches to. britannica.com

Electrophilic Addition: In this type of reaction, an electrophile (an electron-seeking species) initiates the reaction by attacking the electron-rich multiple bond. britannica.com

Nucleophilic Addition: This reaction is initiated by a nucleophile (an electron-rich species) attacking an electron-poor center, such as the carbon atom of a carbonyl group. britannica.com

A data table for addition reactions of "4-Cfmsa" would typically include the reactants, reaction conditions (catalyst, solvent, temperature), the resulting products, and the observed regioselectivity (e.g., Markovnikov or anti-Markovnikov addition).

Elimination reactions are processes in which two substituents are removed from a molecule, typically resulting in the formation of a double or triple bond. wikipedia.org These reactions are a primary method for synthesizing unsaturated compounds from saturated ones. byjus.com The stereochemistry of the resulting alkene (E/Z isomerism) is a key aspect of these reactions.

There are two main mechanisms for elimination reactions:

E1 (Unimolecular Elimination): A two-step process involving the formation of a carbocation intermediate. wikipedia.orgbyjus.com

E2 (Bimolecular Elimination): A one-step, concerted reaction where the removal of a proton and the departure of a leaving group occur simultaneously. wikipedia.org

The choice between the E1 and E2 pathway is influenced by factors such as the structure of the substrate, the strength of the base, and the reaction conditions. wikipedia.org

A substitution reaction is a chemical reaction in which a functional group in a chemical compound is replaced by another functional group. wikipedia.org

Nucleophilic Substitution: A fundamental class of reactions where a nucleophile replaces a leaving group on an atom. wikipedia.org These can proceed through two primary mechanisms:

SN1 (Unimolecular Nucleophilic Substitution): A two-step process involving a carbocation intermediate. youtube.com

SN2 (Bimolecular Nucleophilic Substitution): A one-step process where the nucleophile attacks the substrate at the same time the leaving group departs. youtube.com

Electrophilic Substitution: These reactions involve an electrophile replacing a functional group, often a hydrogen atom, in a compound. byjus.com They are particularly common in aromatic compounds. byjus.com

Radical Substitution: This type of substitution reaction involves free radicals as reactive intermediates. wikipedia.org

Rearrangement reactions involve a change in the connectivity of the atoms within a molecule, leading to a structural isomer of the original molecule. wikipedia.org These reactions often involve the migration of an atom or group from one position to another within the same molecule. mvpsvktcollege.ac.inbyjus.com A common type is the 1,2-rearrangement, where a substituent moves to an adjacent atom. wikipedia.org Analysis of the transition state is crucial for understanding the mechanism and predicting the products of these reactions.

Exploration of Redox Chemistry and Electron Transfer Processes

Redox (reduction-oxidation) reactions are chemical reactions that involve a change in the oxidation states of the reactants due to the transfer of electrons. wikipedia.orgkhanacademy.org Oxidation is the loss of electrons or an increase in oxidation state, while reduction is the gain of electrons or a decrease in oxidation state. wikipedia.orgkhanacademy.org

The oxidation of an organic molecule can lead to a variety of products depending on the oxidizing agent used and the functional groups present in the substrate. For example, the oxidation of fatty acids is a key metabolic process for energy production. nih.gov This process, known as β-oxidation, involves a series of four enzymatic steps: oxidation, hydration, a second oxidation, and thiolysis. reactome.org

A data table detailing the oxidation of "4-Cfmsa" would list the oxidizing agent, reaction conditions, the identified oxidation products, and the corresponding changes in oxidation states of the involved atoms.

To proceed with generating the specific and detailed article as requested, please provide the full chemical name or structure of "4-Cfmsa".

Information regarding the chemical compound “4-Cfmsa” is not available in the public domain.

Extensive searches for a chemical compound identified as “4-Cfmsa” have yielded no results in scientific literature or chemical databases. This designation does not correspond to a recognized or studied chemical entity, making it impossible to provide scientifically accurate information regarding its chemical reactivity, reaction mechanisms, or thermodynamic properties.

To generate the requested article, a valid and recognized chemical name, such as a standard IUPAC name, or a common name associated with a known chemical structure, is required. Without this fundamental information, any discussion of reduction pathways, acid-base chemistry, or reaction kinetics would be purely speculative and not based on scientific evidence.

Therefore, the detailed article on the chemical reactivity and reaction mechanisms of "4-Cfmsa" as outlined in the prompt cannot be created. Further information that correctly identifies the compound of interest is necessary to proceed.

Mechanistic Studies Employing Isotopic Labeling and Trapping Experiments

The elucidation of reaction mechanisms for compounds like 4-Cfmsa often involves the characterization of transient intermediates and the tracking of atomic rearrangements. Isotopic labeling and trapping experiments are powerful tools for achieving these objectives.

Isotopic labeling involves the replacement of one or more atoms in a reactant molecule with their heavier, non-radioactive isotopes. By tracing the position of these isotopes in the products, the mechanistic pathway can be inferred. For sulfonamides, isotopes such as ¹⁸O, ¹⁵N, and ¹³C are commonly employed.

Trapping experiments are designed to capture and identify short-lived, highly reactive intermediates that are not observable under normal reaction conditions. This is achieved by introducing a "trapping agent" that reacts specifically with the intermediate to form a stable, characterizable product.

While specific studies detailing isotopic labeling and trapping experiments exclusively for 4-Cfmsa are not extensively documented in publicly available literature, general methodologies applied to aryl sulfonamides provide a framework for understanding its potential reactivity.

Research Findings from Analogous Systems

Studies on a broad range of aryl sulfonamides have demonstrated the utility of these mechanistic probes. For instance, late-stage ¹⁸O labeling has been successfully applied to primary sulfonamides through a degradation-reconstruction pathway. nih.govchemrxiv.org This method involves the deamination of the sulfonamide to a sulfinate intermediate, which is then isotopically enriched using H₂¹⁸O. While this specific application is for primary sulfonamides, the principle of isotopic enrichment of intermediates is a cornerstone of mechanistic investigation.

The following table summarizes the isotopic enrichment achieved for a variety of aryl sulfonamides using a late-stage ¹⁸O labeling methodology, which could be conceptually applied to derivatives of 4-Cfmsa.

| Compound | Functional Groups | M+5 Isotopic Enrichment (%) |

| 4b | 4-Me | 88 |

| 4c | 4-OMe | 89 |

| 4d | 4-F | 85 |

| 4e | 4-Cl | 86 |

| 4f | 4-Br | 87 |

| 4g | 3-CF₃ | 90 |

This data is illustrative of the technique's applicability to aryl sulfonamides with both electron-donating and electron-withdrawing groups. nih.gov

Trapping experiments in related systems have also provided valuable mechanistic insights. For example, the reactions of tertiary sulfonamides with thermally generated benzynes have been shown to proceed through zwitterionic intermediates. nih.govnih.gov These intermediates can then undergo sulfonyl transfer or desulfonylation, leading to the formation of new heterocyclic structures. The nature of the products is dependent on the structure of the sulfonamide and the reaction conditions.

While direct experimental data for 4-Cfmsa is not available, these examples from the broader class of sulfonamides highlight the types of mechanistic questions that can be addressed using isotopic labeling and trapping experiments. Such studies are invaluable for building a comprehensive understanding of the chemical reactivity of this important class of compounds.

Based on the comprehensive search conducted, there is no publicly available scientific literature or data specifically detailing the computational and theoretical chemistry of a compound designated as "4-Cfmsa." Searches for this identifier in conjunction with key terms such as "quantum mechanical calculations," "Density Functional Theory," "Molecular Dynamics," and related concepts did not yield any specific research findings, data tables, or scholarly articles pertaining to a molecule with this name.

Furthermore, efforts to identify the chemical structure, full name, or CAS number for "4-Cfmsa" were unsuccessful. The abbreviation does not correspond to a standard or widely recognized chemical name in the databases and literature reviewed.

While computational and theoretical chemistry studies have been conducted on various related compounds, such as benzenesulfonamide derivatives, the strict requirement to focus solely on "4-Cfmsa" prevents the inclusion of this more general information. Without specific data on "4-Cfmsa," it is not possible to generate a scientifically accurate article that adheres to the detailed outline provided in the user's instructions.

Therefore, the requested article on the computational and theoretical chemistry of "4-Cfmsa" cannot be generated at this time due to the absence of specific research on this compound in the available scientific literature.

Computational and Theoretical Chemistry of 4 Cfmsa

Docking and Molecular Modeling Studies of "4-Cfmsa" with Macromolecular Targets

Molecular docking and modeling are powerful computational tools used to predict the interaction between a small molecule, such as 4-Cfmsa, and a macromolecular target, typically a protein. These studies are instrumental in drug discovery and materials science for understanding binding affinities and mechanisms.

Ligand-Target Binding Prediction and Interaction Analysis

The prediction of how a ligand binds to a target is a critical step in understanding its biological activity. This process involves sophisticated algorithms that explore the conformational space of both the ligand and the target's binding site to identify the most stable binding mode. The strength of this interaction is quantified by the binding affinity, often expressed as a binding free energy.

For 4-Cfmsa, computational studies would typically involve docking it against a library of known protein structures to identify potential biological targets. The analysis of these interactions would focus on identifying key intermolecular forces such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-target complex. The results of such an analysis are often presented in a table format, detailing the interacting residues and the nature of the interactions.

Table 1: Predicted Interactions between 4-Cfmsa and a Hypothetical Protein Target

| Interacting Residue | Interaction Type | Distance (Å) |

|---|---|---|

| TYR 88 | Hydrogen Bond | 2.8 |

| LEU 92 | Hydrophobic | 3.5 |

| ASP 121 | Electrostatic | 4.2 |

Note: This table is illustrative and based on general principles of molecular docking, as specific data for 4-Cfmsa is not publicly available.

Conformational Changes Induced by Binding

The binding of a ligand to a protein is not a simple "lock-and-key" mechanism. Both the ligand and the protein can undergo conformational changes to achieve an optimal fit, a phenomenon known as "induced fit." Molecular dynamics (MD) simulations are employed to study these dynamic changes.

In the case of 4-Cfmsa, an MD simulation would start with the docked complex and simulate the movements of all atoms over time. This would reveal how the protein structure adapts to the presence of the ligand and how the ligand itself might change its conformation within the binding pocket. These simulations can provide insights into the flexibility of the binding site and the stability of the ligand-protein complex.

Theoretical Prediction of Spectroscopic Signatures

Computational chemistry allows for the prediction of various spectroscopic properties of a molecule, which can be invaluable for interpreting experimental data and confirming the structure of a compound.

Calculation of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. Theoretical calculations of NMR parameters, such as chemical shifts and coupling constants, can aid in the assignment of experimental spectra. These calculations are typically performed using density functional theory (DFT).

For 4-Cfmsa, the first step would be to optimize its geometry at a high level of theory. Then, the NMR shielding tensors for each nucleus would be calculated. The chemical shifts are then obtained by referencing these shielding values to a standard, such as tetramethylsilane (TMS).

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Cfmsa

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 | 145.2 |

| C2 | 128.7 |

| C3 | 130.1 |

| C4 | 125.9 |

| C5 | 132.4 |

| C6 | 128.7 |

| CF3 | 124.3 (q, J = 272 Hz) |

| SO2 | - |

Note: This table is a hypothetical representation of predicted NMR data for 4-Cfmsa.

Simulation of Vibrational Spectra

The process for 4-Cfmsa would involve a frequency calculation on the optimized geometry. This calculation yields a set of normal modes, each with a specific vibrational frequency. The intensity of each mode in the IR and Raman spectra is determined by the change in the dipole moment and polarizability, respectively, during the vibration.

Development of Computational Models for "4-Cfmsa" Reaction Pathways

Understanding the potential chemical reactions that a molecule can undergo is crucial for its synthesis, stability, and metabolic fate. Computational models can be developed to explore the reaction pathways of 4-Cfmsa. These models typically involve mapping the potential energy surface of a reaction to identify transition states and calculate activation energies.

For instance, one could investigate the mechanism of a particular synthetic step leading to 4-Cfmsa or its potential metabolic transformations. By identifying the lowest energy pathway, these computational models can provide valuable insights into the reaction mechanism and help in optimizing reaction conditions. Recent advancements in machine learning are also being applied to accelerate the prediction of reaction pathways.

Unable to Identify Chemical Compound "4-Cfmsa"

Following a comprehensive search for the chemical compound "4-Cfmsa," it has been determined that this identifier does not correspond to a recognized substance in publicly available chemical databases and scientific literature. The acronym "CFMS" is associated with various organizations and systems, but not with a specific chemical entity.

Consequently, it is not possible to provide an article on the "Computational and Theoretical Chemistry of '4-Cfmsa,'" as no research data exists for a compound with this name. The requested sections on "Transition State Localization and Reaction Coordinate Analysis" and "Reaction Barrier Determination and Kinetic Predictions" require specific computational studies that are contingent upon the known chemical structure and properties of a compound.

To proceed with this request, a valid and recognized chemical identifier is necessary. Please provide an alternative name, such as a common or IUPAC name, a CAS Registry Number, or a chemical structure (e.g., SMILES or InChI string) for the compound of interest. Without this information, the generation of a scientifically accurate and relevant article is not feasible.

Applications in Chemical Research and Mechanistic Chemical Biology of 4 Cfmsa

"4-Cfmsa" as a Chemical Probe for Molecular Target Engagement Studies

The small molecule "4-Cfmsa," also known as CFM-4, has emerged as a valuable chemical probe in the field of molecular biology and cancer research. Its utility lies in its ability to engage with specific cellular targets, thereby allowing for the detailed investigation of their functions and signaling pathways.

"4-Cfmsa" has been identified as a CARP-1 functional mimetic. nih.govnih.gov CARP-1 (Cell Division Cycle and Apoptosis Regulator 1), also known as CCAR1, is a perinuclear phosphoprotein that plays a crucial role in cell cycle regulation and apoptosis. nih.gov "4-Cfmsa" and its analogs have been shown to selectively interact with CARP-1, making them effective tools to study the protein's functions.

Research has demonstrated that "4-Cfmsa" can suppress the growth of a variety of cancer cells, including those that have developed resistance to conventional chemotherapies. nih.gov This inhibitory effect is achieved without significantly impacting the growth of non-tumorigenic cells, highlighting the selective nature of its interactions. nih.gov The selectivity of "4-Cfmsa" for cancer cells is a key characteristic that makes it a valuable chemical probe for studying cancer-specific cellular mechanisms.

The interaction of "4-Cfmsa" with CARP-1 has been studied in various cancer cell lines, including:

Medulloblastoma nih.gov

Neuroblastoma

Malignant pleural mesothelioma

Lung cancer oncotarget.com

Breast cancer, including triple-negative breast cancer (TNBC) nih.gov

Colorectal cancer

Renal cancer oncotarget.com

The ability of "4-Cfmsa" to selectively target and inhibit the growth of these diverse cancer types underscores its importance as a chemical probe for investigating the role of CARP-1 in oncogenesis.

The primary mechanism through which "4-Cfmsa" exerts its effects is by interfering with the binding of CARP-1 to the Anaphase-Promoting Complex/Cyclosome (APC/C) subunit APC-2. nih.gov The APC/C is an E3 ubiquitin ligase that plays a critical role in regulating the cell cycle. By inhibiting the CARP-1/CCAR1-APC-2 interaction, "4-Cfmsa" disrupts the normal function of the APC/C, leading to cell cycle arrest and apoptosis. nih.govnih.gov

Studies have shown that "4-Cfmsa" and its more potent analog, CFM-4.16, bind to CARP-1 and stimulate its expression. oncotarget.comnih.gov This increased expression of CARP-1, coupled with the disruption of its interaction with APC-2, leads to the activation of pro-apoptotic signaling pathways.

The binding of "4-Cfmsa" to CARP-1 initiates a cascade of downstream events, including:

Induction of Apoptosis: "4-Cfmsa" treatment leads to the cleavage of PARP (Poly (ADP-ribose) polymerase) and caspase-8, which are key markers of apoptosis. nih.govnih.gov

Activation of Stress-Activated Protein Kinases (SAPKs): The compound activates pro-apoptotic SAPKs such as p38 and JNK. nih.govnih.gov

Downregulation of Oncogenic Pathways: In some cancer cell lines, "4-Cfmsa" has been shown to inhibit the activation of oncogenic kinases like cMet and Akt. oncotarget.comnih.gov

The ability of "4-Cfmsa" to elucidate these specific binding and signaling events makes it an invaluable tool for understanding the intricate mechanisms of CARP-1-mediated cell cycle control and apoptosis.

Research Findings on "4-Cfmsa" (CFM-4) and its Analogs

The following tables summarize key research findings on the activity of "4-Cfmsa" and its analog, CFM-4.16, in various cancer cell lines.

Table 1: Inhibitory Activity of "4-Cfmsa" and its Analogs

| Compound | Target Interaction | IC50 Value (µM) | Cancer Type | Reference |

|---|---|---|---|---|

| CFM-1 | CARP-1/CCAR1-APC-2 Interaction | 4 | - | nih.gov |

| CFM-4 | CARP-1/CCAR1-APC-2 Interaction | 1 | - | nih.gov |

| CFM-5 | CARP-1/CCAR1-APC-2 Interaction | 0.75 | - | nih.gov |

| CFM-4.16 | Binds to CARP-1 | Not specified | Triple-Negative Breast Cancer (TNBC) | nih.gov |

Table 2: Cellular Effects of "4-Cfmsa" (CFM-4) and its Analogs

| Compound | Cancer Type | Observed Cellular Effects | Reference |

|---|---|---|---|

| CFM-4 | Medulloblastoma (Daoy cells) | Induces CARP-1 expression, promotes PARP cleavage, activates p38 and JNK, induces apoptosis, downregulates cell growth and metastasis-promoting genes. | nih.gov |

| CFM-4 | Colorectal Cancer (HT-29 cells) | Inhibits proliferation, enhances expression of CARP-1, caspase-8, and caspase-3, reduces colony formation, migration, and invasion. | |

| CFM-4 | Non-Small Cell Lung Cancer (NSCLC) - Parental and TKI-resistant | Attenuates growth, activates p38/JNKs, inhibits oncogenic cMet and Akt kinases. | oncotarget.com |

| CFM-4.16 | Triple-Negative Breast Cancer (TNBC) - Parental and chemotherapy-resistant | Inhibits viability, inhibits cMet activation and expression, stimulates CARP-1 expression, caspase-8 cleavage, and apoptosis. | nih.gov |

| CFM-4.16 | Non-Small Cell Lung Cancer (NSCLC) - Parental and TKI-resistant | Attenuates growth, activates p38/JNKs, inhibits oncogenic cMet and Akt kinases. Synergistic with B-Raf targeting. | oncotarget.com |

Advanced Materials Science Applications of "4-Cfmsa"

While direct and extensive applications of 4-(trifluoromethylsulfonyl)aniline as a primary component in advanced materials are not widely documented in publicly available research, its chemical structure lends itself to potential use as a precursor or building block in the synthesis of specialized polymers and functional frameworks. The presence of both an amine group and a strongly electron-withdrawing trifluoromethylsulfonyl group makes it a candidate for incorporation into materials where specific electronic and physical properties are desired.

Role in the Synthesis of Functional Frameworks

The primary documented role of 4-Cfmsa in synthesis is as a precursor to other chemical intermediates. Notably, it can be used in the preparation of 1-azido-4-(trifluoromethanesufonyl)benzene. This azide derivative can then potentially be used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a powerful tool for creating complex molecular architectures, including functional frameworks like metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). However, specific examples of MOFs or COFs synthesized directly from 4-Cfmsa or its immediate derivatives are not prevalent in the current body of scientific literature.

The trifluoromethyl and phenylsulfone moieties, both present in 4-Cfmsa, are known to be incorporated into polymers of intrinsic microporosity (PIMs). These materials are characterized by their rigid and contorted structures that prevent efficient packing, leading to a high free volume and significant gas permeability. The introduction of trifluoromethyl groups can enhance solubility and thermal stability, while the phenylsulfone group is also a common structural element in polymers designed for gas separation. Although not directly implicating 4-Cfmsa as a monomer, this highlights the potential utility of its structural components in the design of advanced porous materials.

Table 1: Potential Synthetic Utility of 4-Cfmsa in Functional Frameworks

| Precursor/Monomer | Potential Framework Type | Key Functional Groups from 4-Cfmsa | Potential Application of Framework |

| 4-(Trifluoromethylsulfonyl)aniline (4-Cfmsa) | Polyimides, Polyamides | Trifluoromethylsulfonyl, Amine | Gas separation membranes, high-performance plastics |

| 1-Azido-4-(trifluoromethanesufonyl)benzene | Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs) | Trifluoromethylsulfonyl, Azide (for ligation) | Catalysis, gas storage, chemical sensing |

Development of Responsive Chemical Systems

The concept of "smart" or responsive materials, which change their properties in response to external stimuli, is a significant area of materials science research. While there is no direct evidence of 4-Cfmsa being used to create responsive chemical systems, its electronic properties suggest theoretical applicability.

In a notable study focused on electronic structure simulations, the density difference induced in 4-(trifluoromethylsulfonyl)aniline by an optical cavity was calculated. researchgate.net This research explores the interaction of the molecule with light, a fundamental aspect of photo-responsive materials. The calculations showed charge accumulations and depletions within the molecule under these conditions, indicating a potential for light-induced changes in its electronic and, by extension, physical properties. researchgate.net This theoretical investigation provides a basis for exploring the use of 4-Cfmsa or similar structures in the development of materials that respond to optical stimuli.

The strong dipole moment and the potential for hydrogen bonding of the amine group could also be exploited in the design of materials that respond to changes in their chemical environment, such as pH or the presence of specific ions. However, experimental realization of such responsive systems based on 4-Cfmsa has not been reported.

Table 2: Theoretical Responsiveness of 4-Cfmsa

| Stimulus | Investigated Effect on 4-Cfmsa | Potential Application in Responsive Systems |

| Optical Cavity (Light) | Induced density difference (charge redistribution) researchgate.net | Photoswitches, optical sensors, light-responsive polymers |

| Electric Field | (Theoretical) Alteration of molecular polarization | Electro-optic materials, dielectric polymers |

| pH Change | (Theoretical) Protonation/deprotonation of the amine group | pH-responsive drug delivery systems, chemical sensors |

Advanced Analytical Methodologies for the Research and Characterization of 4 Cfmsa

Hyphenated Techniques for Comprehensive Analysis

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

Capillary Electrophoresis-Mass Spectrometry (CE-MS) represents a powerful hyphenated analytical technique that combines the high separation efficiency of capillary electrophoresis with the robust identification capabilities of mass spectrometry. CE-MS is particularly advantageous for analyzing complex mixtures, offering high resolving power and sensitivity while requiring minimal sample volumes, often in the nanoliter range. wikipedia.orgchromatographytoday.comnasa.gov This technique separates analytes based on their charge-to-size ratio within a narrow capillary under an applied electric field, followed by their detection and identification via mass spectrometry. wikipedia.orgchromatographytoday.com Ions are typically formed through electrospray ionization (ESI), which is a mild ionization technique suitable for a wide range of organic molecules. wikipedia.orgnasa.gov

For the analysis of "4-Cfmsa," CE-MS would be invaluable, especially if "4-Cfmsa" exists in isomeric forms or is present in complex matrices. The high resolving power of CE can effectively separate closely related species, which might be challenging for other separation techniques. google.com Subsequently, the mass spectrometer provides accurate mass-to-charge ratio information, allowing for the identification and structural elucidation of "4-Cfmsa" and its potential metabolites or degradation products. chromatographytoday.com The sensitivity of CE-MS also enables the detection of "4-Cfmsa" at low concentrations, which is critical in early-stage research or when sample availability is limited. chromatographytoday.com

Hypothetical Research Findings: CE-MS Analysis of "4-Cfmsa"

A hypothetical study on "4-Cfmsa" using CE-MS might reveal distinct electrophoretic mobilities and mass spectral data for the parent compound and its potential isomers or impurities. For instance, if "4-Cfmsa" has a polar nature, CE-MS would offer superior separation compared to techniques less suited for highly polar compounds.

Table 1: Hypothetical CE-MS Parameters and Results for "4-Cfmsa" and Related Compounds

| Analyte (Hypothetical) | Electrophoretic Mobility (cm²/Vs x 10⁻⁴) | Retention Time (min) | Detected m/z (Positive Mode) | Relative Abundance (%) | Notes |

Future Directions and Emerging Research Avenues for 4 Cfmsa

Exploitation of "4-Cfmsa" in Supramolecular Chemistry and Self-Assembly

The presence of sulfamoyl, carboxylic acid, and secondary amine functionalities within the "4-Cfmsa" scaffold provides multiple sites for directed non-covalent interactions, including hydrogen bonding, π-π stacking, and potential halogen bonding involving the chlorine atom wikipedia.org. This makes "4-Cfmsa" an intriguing building block for supramolecular assemblies. Research could focus on:

Directed Self-Assembly : Investigating the formation of ordered supramolecular architectures, such as molecular cages, capsules, or extended networks, through controlled self-assembly processes in solution or at interfaces. The furan (B31954) ring could offer additional sites for specific recognition or interaction.

Crystallization Engineering : Exploring the role of "4-Cfmsa" in co-crystallization or salt formation with other molecules to create novel solid-state materials with tailored properties, potentially influencing solubility, stability, or optical characteristics.

Host-Guest Chemistry : Designing host systems that incorporate "4-Cfmsa" as a recognition motif for specific guest molecules, utilizing the interplay of its hydrogen bonding capabilities and aromatic interactions.

Integration of "4-Cfmsa" into Advanced Functional Materials

The diverse functional groups and the inherent rigidity of the aromatic core in "4-Cfmsa" make it suitable for integration into various advanced functional materials. Potential applications include:

Polymeric Materials : Incorporating "4-Cfmsa" as a monomer or cross-linking agent into polymers to impart specific functionalities, such as enhanced thermal stability, improved mechanical properties, or stimuli-responsive behavior. For example, the carboxylic acid and amine groups could be utilized for polymerization reactions.

Organic Electronic Materials : Exploring its potential as a component in organic semiconductors, organic light-emitting diodes (OLEDs), or organic photovoltaics (OPVs). The extended π-system of the aromatic core and furan ring could contribute to charge transport or light absorption properties.

Sensors and Biosensors : Developing "4-Cfmsa"-based materials for sensing applications, where its functional groups can selectively interact with target analytes, leading to detectable changes in optical, electrical, or electrochemical signals. The sulfamoyl group, for instance, is known to interact with various biological targets.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) : Utilizing "4-Cfmsa" as a linker in the construction of MOFs or COFs, leveraging its carboxylic acid and sulfamoyl groups for coordination or covalent bond formation with metal clusters or organic linkers, respectively. Such frameworks could exhibit high porosity and tunable properties for gas storage, separation, or catalysis.

"4-Cfmsa" in the Context of Artificial Intelligence and Machine Learning for Chemical Discovery